N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a compound that features a pyridazine ring substituted with an imidazole moiety and a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced via a nucleophilic substitution reaction using imidazole and a suitable leaving group on the pyridazine ring.
Attachment of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- N-[(4-bromophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
- N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
Uniqueness
This compound is unique due to the presence of the chlorophenylmethyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyridazine ring also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-3-1-11(2-4-12)9-18-15(22)13-5-6-14(20-19-13)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIWZPYLMMMKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NN=C(C=C2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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